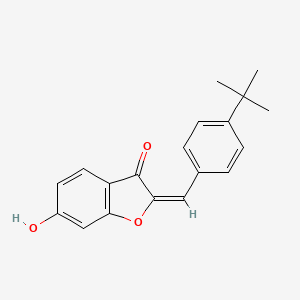

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Description

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic benzofuranone derivative characterized by a 4-tert-butyl-substituted benzylidene group at the C2 position and a hydroxyl group at C4. The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties and biological interactions. This compound belongs to the aurone family, which is known for diverse pharmacological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects .

Properties

IUPAC Name |

(2E)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-19(2,3)13-6-4-12(5-7-13)10-17-18(21)15-9-8-14(20)11-16(15)22-17/h4-11,20H,1-3H3/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJCELGQGGFLBR-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Deprotonation : A base (e.g., NaOH or KOH) deprotonates the α-carbon of 6-hydroxy-1-benzofuran-3(2H)-one, generating an enolate ion.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-tert-butylbenzaldehyde, forming a β-hydroxy ketone intermediate.

-

Dehydration : Acidic workup eliminates water, yielding the conjugated (2Z)-benzylidene product.

Optimization Parameters

-

Solvent : Ethanol or methanol are preferred for their polarity and ability to dissolve both reactants.

-

Temperature : Reflux conditions (70–80°C) accelerate the reaction, completing in 6–12 hours.

-

Yield : Typical yields range from 65% to 85%, depending on purification techniques like recrystallization.

Table 1: Condensation Reaction Conditions

| Parameter | Details |

|---|---|

| Reactants | 6-Hydroxy-1-benzofuran-3(2H)-one, 4-tert-butylbenzaldehyde |

| Base | NaOH, KOH |

| Solvent | Ethanol, Methanol |

| Temperature | 70–80°C (reflux) |

| Time | 6–12 hours |

| Yield | 65–85% |

One-Step Cyclization Using Esters

A patent (CN111170972A) describes a one-step synthesis of benzofuran derivatives from ester precursors, which could be adapted for the target compound. This method avoids multi-step sequences by integrating cyclization and dehydration in a single pot.

Procedure

-

Ester Activation : Methyl or ethyl o-acetoxyphenylacetate undergoes thermal cleavage in the presence of a catalyst (e.g., TiO₂-ZnO composites or MgO).

-

Cyclization : Intramolecular esterification forms the benzofuran core.

-

Substitution Introduction : The tert-butyl group is introduced via subsequent alkylation or during precursor synthesis.

Key Advantages

Table 2: One-Step Cyclization Performance

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| TiO₂-ZnO composite | 60 | 6 | 94 |

| SnO₂ | 140 | 5 | 98 |

| MgO | 120 | 2 | 97 |

Aurone Synthesis Modification

Aurones, structurally similar to benzofurans, are synthesized via aldol condensation. Modifying this approach could introduce the tert-butyl group early in the synthesis.

Proposed Pathway

Challenges

-

Stereoselectivity : Ensuring the (2Z)-configuration requires precise control of reaction conditions.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Condensation | High reproducibility | Multi-step purification | 65–85 |

| One-Step Cyclization | Scalable, high yield | Specialized catalysts | 94–98 |

| Heteroannulation | Novel approach | Low functional group tolerance | 50–70 |

| Aurone Modification | Flexible substituent introduction | Stereochemical challenges | <60 |

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The benzylidene linkage can be reduced to form the corresponding benzyl derivative.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of electrophiles or nucleophiles depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a benzofuranone, while reduction of the benzylidene linkage can produce a benzyl-substituted benzofuran.

Scientific Research Applications

Monoamine Oxidase Inhibition

One of the most notable applications of this compound is its inhibitory effect on monoamine oxidase (MAO), particularly MAO-B. Research indicates that it exhibits significant inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound has shown IC50 values as low as 0.05 µM, indicating a strong selectivity for MAO-B over MAO-A .

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | <0.05 | MAO-B selective |

| Other derivatives | 0.586 - >100 | MAO-A |

Antioxidant Properties

The compound has demonstrated significant antioxidant activity, capable of scavenging free radicals and reducing oxidative stress in various biological models. This property is essential for preventing cellular damage associated with chronic diseases, including cardiovascular disorders .

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanisms identified include apoptosis induction and inhibition of cell proliferation, positioning it as a candidate for further investigation in cancer therapy .

Case Study 1: Neuroprotection through MAO-B Inhibition

In vitro studies have shown that this compound effectively inhibits MAO-B activity, which is reversible and suggests potential therapeutic applications in neurodegenerative diseases where MAO-B is implicated. This reversibility is crucial for developing drugs with fewer side effects .

Case Study 2: Antioxidant Effects in Cellular Models

A study investigating the antioxidant properties of this compound found that it significantly reduced reactive oxygen species (ROS) levels in human cell lines subjected to oxidative stress. This finding supports its potential use in treating conditions characterized by oxidative damage .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of benzofuran derivatives with appropriate aldehydes under controlled conditions. The compound features a complex structure that contributes to its biological activities.

Molecular Formula: C22H25NO3

Molecular Weight: 351.446 g/mol

IUPAC Name: (2Z)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

Mechanism of Action

The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzylidene linkage and tert-butyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzylidene Moiety

The benzylidene substituent significantly influences physicochemical and biological properties. Key analogues are categorized below:

Electron-Donating Groups

(2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one ():

- Substituent : 4-Methyl group.

- Impact : The methyl group enhances lipophilicity but is less sterically bulky than tert-butyl. NMR data (δ 6.75–7.77 ppm for aromatic protons) indicate moderate deshielding compared to tert-butyl derivatives .

- Molecular Weight : 252.27 g/mol vs. 308.37 g/mol for the tert-butyl analogue.

(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one ():

Electron-Withdrawing Groups

(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (SR-F-125, ):

(2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one ():

Complex Substituents

- (2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one (): Substituents: 2-F, dimethylaminomethyl. Impact: The dimethylamino group improves solubility in polar solvents. ¹H NMR signals at δ 3.86 ppm (methoxy) and δ 4.33 ppm (q, J = 7.2 Hz) for the ethyl group indicate conformational flexibility .

Spectral and Structural Comparisons

Key Observations :

- The carbonyl resonance (δ ~182 ppm) is consistent across halogenated and tert-butyl derivatives, indicating minimal electronic perturbation.

- Halogenated analogues show downfield aromatic proton shifts due to electron withdrawal.

Biological Activity

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, commonly referred to as a benzofuran derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and a benzylidene moiety, contributing to its diverse pharmacological properties.

- Molecular Formula : C₁₉H₁₈O₃

- Molecular Weight : 294.35 g/mol

- CAS Number : 620545-95-1

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In a study involving animal models, it was shown to reduce paw edema in rats, suggesting its efficacy in managing inflammatory responses. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results demonstrated that the compound effectively scavenges free radicals, thus protecting cells from oxidative stress.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against a range of bacterial strains. In vitro studies revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.

Case Studies and Research Findings

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation.

- Scavenging Reactive Oxygen Species (ROS) : Its structure allows it to interact with ROS, neutralizing them and preventing cellular damage.

- Disruption of Bacterial Cell Walls : The compound's lipophilic nature enables it to penetrate bacterial membranes, leading to cell lysis.

Q & A

Q. What are the standard synthetic routes for preparing (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, and how is stereochemical purity ensured?

The compound is typically synthesized via Knoevenagel condensation between 6-hydroxybenzofuran-3(2H)-one and 4-tert-butylbenzaldehyde under acidic or basic conditions . To ensure stereochemical purity (Z-configuration), reaction parameters such as temperature, solvent polarity, and catalyst type are optimized. For example, using acetic acid as a catalyst in ethanol at reflux (70–80°C) promotes Z-selectivity due to kinetic control . Post-synthesis, stereochemical validation is performed using NOESY NMR to confirm the spatial arrangement of substituents around the double bond .

Q. Which spectroscopic techniques are most reliable for characterizing the structural and functional groups of this compound?

- FTIR : Identifies key functional groups (e.g., hydroxyl stretch at ~3200–3500 cm⁻¹, carbonyl stretch at ~1680–1720 cm⁻¹ for the benzofuranone moiety) .

- 1H/13C NMR : Resolves stereochemistry and substituent positions. For example, the Z-configuration is confirmed by deshielded olefinic protons (δ 7.5–8.0 ppm) and coupling patterns .

- UV-Vis : Detects conjugation effects (λmax ~300–400 nm) due to the benzylidene-benzofuranone chromophore .

Advanced Research Questions

Q. How can substituent variations on the benzylidene moiety influence the compound’s biological activity, and what experimental designs are optimal for structure-activity relationship (SAR) studies?

Substituents (e.g., electron-withdrawing groups like halogens or electron-donating groups like methoxy) on the benzylidene ring modulate electronic properties and steric hindrance, affecting binding to biological targets (e.g., enzymes or amyloid fibrils) . For SAR studies:

- Step 1 : Synthesize derivatives with systematic substituent variations (e.g., para-, meta-, or ortho-positions) using methods like Suzuki coupling or regioselective halogenation .

- Step 2 : Evaluate activity via dose-response assays (e.g., IC50 determination in enzyme inhibition) and correlate with computational models (e.g., DFT for charge distribution analysis) .

Q. What experimental limitations arise in stability studies of this compound under physiological conditions, and how can they be mitigated?

The compound’s hydroxyl group and α,β-unsaturated ketone make it prone to oxidation and hydrolysis in aqueous media. Key limitations include:

- Degradation in biological matrices : Observed in wastewater studies where organic compounds degraded over 9 hours at room temperature .

- Mitigation : Use stabilizing agents (e.g., antioxidants like BHT) or continuous cooling (4°C) during assays. For long-term storage, lyophilization in inert atmospheres is recommended .

Q. How can contradictory data on the compound’s reactivity or biological activity be resolved in multi-laboratory studies?

Contradictions often arise from differences in experimental protocols (e.g., solvent polarity, pH, or impurity profiles). Resolution strategies:

- Standardized protocols : Adopt uniform conditions (e.g., DMSO concentration ≤1% in bioassays to avoid solvent interference) .

- Interlaboratory validation : Share batches of synthesized compound for cross-testing and use statistical tools (e.g., ANOVA) to identify outliers .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Z-Selective Derivatives

Q. Table 2. Spectroscopic Signatures for Structural Validation

| Functional Group | FTIR (cm⁻¹) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|---|

| C=O (benzofuranone) | 1680–1720 | - | 180–190 |

| Olefinic (C=C) | - | 7.5–8.0 (d, J=8.4 Hz) | 120–130 (sp² carbons) |

| Hydroxyl (-OH) | 3200–3500 | 9.0–11.0 (s, exchangeable) | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.